molecular formula C12H15BFNO3 B7953188 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde

3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde

Cat. No.: B7953188
M. Wt: 251.06 g/mol
InChI Key: MACUSCUYDSOSHW-UHFFFAOYSA-N
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Description

3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde is a fluorinated pyridine derivative with a boronic ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde typically involves a multi-step process starting from commercially available pyridine derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a pyridine derivative is coupled with a boronic acid or boronic ester under palladium catalysis. The reaction conditions usually require a base, such as potassium carbonate, and a suitable solvent, like toluene or water, under an inert atmosphere.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity. Additionally, the choice of catalysts and ligands can be fine-tuned to improve the reaction's selectivity and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in a non-fluorinated pyridine derivative.

  • Substitution: The boronic ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or acids, depending on the nucleophile.

Major Products Formed:

  • Oxidation: 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid.

  • Reduction: 3-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde.

  • Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the construction of complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The fluorinated pyridine core can interact with biological targets, making it a potential candidate for drug discovery. Its ability to modulate biological processes can be explored in the development of new therapeutic agents.

Medicine: The compound's structural features may be exploited in medicinal chemistry to design drugs with improved pharmacokinetic properties. Its potential as a lead compound in drug discovery programs is being investigated for various diseases.

Industry: In material science, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties can contribute to the development of new materials with enhanced performance.

Mechanism of Action

The mechanism by which 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets through binding to enzymes or receptors. The boronic ester group can form reversible covalent bonds with amino acids, influencing enzyme activity. The fluorine atom can enhance the compound's binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide

Uniqueness: 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde is unique due to its combination of fluorine and boronic ester groups on the pyridine ring. This structural arrangement provides distinct reactivity and potential applications compared to similar compounds. The presence of the aldehyde group further enhances its versatility in chemical reactions.

Properties

IUPAC Name

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)10-9(14)8(7-16)5-6-15-10/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACUSCUYDSOSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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